2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-5(7(13)14)4-2-10-8(9)11-6(4)12/h2-3H,1H3,(H,13,14) |
InChI Key |
MYZUATPQVKKEPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Metal-Catalyzed Coupling and Cyclization Approach
A notable preparation method for pyrrolo[2,3-d]pyrimidine carboxylic acids involves a three-step sequence:
| Step | Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling of halogenated pyrimidine amine with acrylic acid | 5-bromo-2-chloro-N-substituted pyrimidine-4-amine, acrylic acid, nickel salt, cuprous halide catalysts, organic ligand, base, ethanol, 65 °C, 8 h | ~73 | Avoids palladium catalyst, uses nickel and copper catalysts |
| 2 | Intramolecular cyclization to form dihydro-pyrrolo[2,3-d]pyrimidine intermediate | Organic solvent (DMSO or alternatives), cuprous chloride or bromide catalyst, base (triethylamine or alternatives), 70 °C, 12 h | ~98 | Cyclization under nitrogen atmosphere |
| 3 | Oxidative aromatization to final pyrrolo[2,3-d]pyrimidine carboxylic acid | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), tetrahydrofuran, 20-60 °C, 3 h | ~85 | Performed under nitrogen to prevent side reactions |
This approach is exemplified in the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which can be adapted by replacing the cyclopentyl substituent with a methyl group at the 7-position to obtain 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Detailed Reaction Conditions and Notes
-
- Metal catalysts: nickel chloride and cuprous iodide.
- Ligand: triphenylphosphine.
- Base: N,N-diisopropylethylamine.
- Solvent: absolute ethanol.
- Temperature: controlled below 65 °C during acrylic acid addition, then raised to 50-80 °C.
- Molar ratio of pyrimidine amine to acrylic acid: 1:1 to 1:5.
- Reaction under nitrogen to avoid oxidation.
-
- Solvent: dimethyl sulfoxide (DMSO) preferred; alternatives include N,N-dimethylformamide, N-dimethylacetamide, dichloromethane, tetrahydrofuran, 1,4-dioxane, or acetonitrile.
- Catalyst: cuprous chloride or cuprous bromide.
- Base: organic bases such as triethylamine, diisopropylethylamine, triethylene diamine; or inorganic bases like potassium carbonate, sodium hydroxide, potassium hydroxide.
- Temperature: 50-110 °C.
- Reaction time: approximately 12 hours.
- Nitrogen atmosphere to prevent side reactions.
-
- Oxidant: DDQ (2,3-dichloro-5,6-dicyanobenzoquinone).
- Solvent: tetrahydrofuran, methyl tert-butyl ether, 1,4-dioxane, acetone, acetonitrile, or dichloromethane.
- Temperature: 20-60 °C during addition, then 40-70 °C for 3 hours.
- Molar ratio of intermediate to DDQ: 1:1 to 1:3.
- Nitrogen atmosphere maintained.
Alternative Synthetic Considerations
- Use of Sonogashira coupling with palladium catalysts has been reported but is less favored due to cost and lower yields.
- The acrylic acid coupling step avoids expensive propiolic acid esters, improving industrial feasibility.
- The methyl substitution at the 7-position can be introduced by using appropriately methylated pyrimidine precursors or by methylation of the intermediate prior to cyclization.
| Step | Reaction Type | Key Reagents | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Coupling (Nickel/Copper catalyzed) | 5-bromo-2-chloro-N-methylpyrimidine-4-amine, acrylic acid, NiCl2, CuI, PPh3, base | Ethanol | 50-80 °C | ~70 | Avoids Pd catalyst, nitrogen atmosphere |
| 2 | Intramolecular cyclization | Intermediate from step 1, CuCl or CuBr, base | DMSO (or DMF, DMAc, THF) | 50-110 °C | ~98 | Nitrogen atmosphere |
| 3 | Oxidative aromatization | Intermediate from step 2, DDQ | THF (or MTBE, acetone) | 20-70 °C | ~85 | Nitrogen atmosphere |
- The described method offers a cost-effective and scalable route to this compound by avoiding precious metal catalysts and expensive starting materials.
- High yields in cyclization and oxidation steps improve overall efficiency.
- Flexibility in solvent and base choice allows optimization for different production scales.
- The nitrogen atmosphere throughout the process minimizes side reactions and degradation.
- This synthetic route is supported by patent literature and experimental examples demonstrating reproducibility and robustness.
The preparation of this compound can be effectively achieved through a three-step synthetic sequence involving metal-catalyzed coupling, intramolecular cyclization, and oxidative aromatization. The method emphasizes the use of nickel and copper catalysts over palladium, cost-effective reagents such as acrylic acid, and controlled reaction conditions under inert atmosphere to maximize yield and purity. This approach is well-documented in related pyrrolopyrimidine syntheses and provides a practical foundation for further research and industrial application.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrrolopyrimidine compounds exhibit selective inhibition against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolopyrimidine scaffold could enhance cytotoxic activity against breast and lung cancer cells.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, they may target kinases or other signaling pathways integral to cancer cell growth.
Case Study: Inhibition of Kinase Activity
A notable case study involved the synthesis of a series of pyrrolopyrimidine derivatives, including 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, which were tested for their ability to inhibit specific kinases associated with tumor growth. The results indicated a significant reduction in kinase activity, correlating with decreased cell viability in treated cancer cell lines.
Agricultural Applications
Pesticidal Properties
Research has indicated that certain derivatives of pyrrolopyrimidines possess pesticidal properties. These compounds can act as effective agents against various pests and pathogens affecting crops. Their mechanism often involves disrupting metabolic processes in target organisms.
Case Study: Efficacy Against Fungal Pathogens
In agricultural trials, this compound was evaluated for its antifungal activity against common crop pathogens such as Fusarium and Botrytis species. The results showed a marked decrease in fungal growth when treated with the compound, suggesting its potential use as a fungicide.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Development of High-Performance Polymers
In a recent study, researchers synthesized polymers incorporating this compound and evaluated their thermal and mechanical properties. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.
Data Tables
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by modulating the activity of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Derivatives
The following table summarizes key structural analogues, emphasizing substituent positions and functional groups:
Substituent Effects on Properties and Reactivity
- Chlorine Position: 2-Chloro (target compound): Electron-withdrawing effects at position 2 may direct electrophilic substitution to other positions, influencing reactivity in Suzuki-Miyaura couplings .
Carboxylic Acid vs. Ester :
- Carboxylic acids (e.g., CAS 186519-92-6) are polar, facilitating solubility in aqueous buffers, whereas esters (e.g., methyl esters) improve membrane permeability .
Biological Activity
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- CAS Number : 42609463
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The specific synthetic routes may vary based on the desired derivatives and their intended biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action primarily involves the inhibition of key enzymes involved in purine biosynthesis.
-
Inhibition of Enzymes :
- The compound has been noted to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the de novo purine biosynthesis pathway. This inhibition leads to reduced proliferation of cancer cells.
- Selective transport mechanisms via folate receptors (FR) have been observed, enhancing the uptake in FR-expressing tumors, which is crucial for targeted therapy.
- Cell Cycle Arrest and Apoptosis :
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives often correlates with their structural modifications. Variations in substituents at different positions can significantly alter their potency and selectivity against specific cancer types.
| Compound | IC50 (µM) | Target Enzyme | Mechanism of Action |
|---|---|---|---|
| 5k | 40 - 204 | EGFR, Her2, VEGFR2, CDK2 | Induces apoptosis via caspase activation |
| 5e | 29 - 59 | Various cancer cell lines | Inhibition of GARFTase |
Case Studies
- Cytotoxicity Against Cell Lines :
- Mechanistic Studies :
Q & A
Q. What are the optimized synthetic routes for 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, a related compound (4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) is synthesized via cyclization of intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by chlorination . For the target compound, the carboxylic acid group at position 5 suggests additional steps, such as hydrolysis of an ester intermediate (e.g., ethyl 2-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine-5-carboxylate) under acidic or basic conditions . Reaction conditions (temperature, catalysts) should be optimized to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm regiochemistry and substitution patterns (e.g., methyl group at position 7, chlorine at position 2) .
- IR spectroscopy : To verify carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds in the pyrrolo-pyrimidine core .
- HPLC : For purity assessment, especially given Sigma-Aldrich's disclaimer about the lack of analytical data for early-discovery compounds .
Q. How can researchers address solubility and stability challenges during experiments?
The compound’s carboxylic acid group enhances aqueous solubility compared to non-polar analogs. However, stability may vary with pH; buffered solutions (pH 6–8) are recommended for biological assays. Lyophilization is advised for long-term storage . For derivatives, esterification (e.g., methyl or ethyl esters) can improve solubility in organic solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives?
Discrepancies in IC₅₀ values (e.g., kinase inhibition studies) may arise from differences in assay conditions (ATP concentration, pH) or compound purity. Researchers should:
- Validate purity via orthogonal methods (HPLC, LC-MS) .
- Perform dose-response curves under standardized conditions.
- Compare structural analogs (e.g., ethyl vs. methyl substituents) to assess substituent effects on binding .
Q. How does regioselectivity impact functionalization at position 5 of the pyrrolo-pyrimidine core?
Position 5 is electronically activated for electrophilic substitution. For carboxylation, direct C-H functionalization using CO₂ under palladium catalysis has been reported for similar scaffolds . Competing reactions at position 4 or 6 can occur; protecting groups (e.g., SEM or Boc) may improve selectivity .
Q. What computational approaches predict binding modes of this compound to kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with ATP-binding pockets. Key parameters:
- Protonation state of the carboxylic acid at physiological pH.
- Electrostatic complementarity with conserved lysine residues in kinases.
- Validation via mutagenesis studies (e.g., K48A mutations in JAK2) .
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
The methyl group at position 7 introduces steric hindrance, potentially limiting Buchwald-Hartwig amination or Suzuki-Miyaura coupling at adjacent positions. Electron-withdrawing groups (e.g., Cl at position 2) enhance reactivity for nucleophilic aromatic substitution. For example, 5-bromo-4-chloro analogs undergo selective substitution at position 5 under mild conditions .
Methodological Recommendations
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures .
- Data Reproducibility : Report detailed reaction conditions (solvent, temperature, catalyst loading) to enable cross-validation .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and assess off-target effects via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
